[4-(4-FLUOROBENZYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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Overview
Description
4-(4-Fluorobenzyl)piperazinomethanone: is a synthetic organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and a 4-nitrophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Fluorobenzyl Group: The piperazine ring is then substituted with a 4-fluorobenzyl group through nucleophilic substitution reactions.
Attachment of 4-Nitrophenyl Methanone Moiety: The final step involves the attachment of the 4-nitrophenyl methanone moiety to the substituted piperazine ring, typically through acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Investigated as a tyrosinase inhibitor for the treatment of hyperpigmentation disorders .
- Potential applications in the treatment of melanoma and other skin-related conditions.
Industry:
- Utilized in the development of new pharmaceuticals and cosmetic products.
- Explored for its antimicrobial properties and potential use in disinfectants.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in the production of melanin. The 4-fluorobenzyl group and the 4-nitrophenyl methanone moiety interact with the active site of tyrosinase, preventing the oxidation of tyrosine to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate of the enzyme.
Comparison with Similar Compounds
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
Comparison:
- Uniqueness: 4-(4-Fluorobenzyl)piperazinomethanone is unique due to its specific substitution pattern, which imparts distinct biological activity and specificity towards tyrosinase inhibition .
- Activity: Compared to similar compounds, it has shown higher potency as a tyrosinase inhibitor, making it a promising candidate for further development .
This detailed article provides a comprehensive overview of 4-(4-fluorobenzyl)piperazinomethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXARPWQKOZXTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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